2-Bromo-6-chlorobenzamide
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Overview
Description
2-Bromo-6-chlorobenzamide is an organic compound with the molecular formula C7H5BrClNO It is a derivative of benzamide, where the benzene ring is substituted with bromine and chlorine atoms at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chlorobenzamide typically involves the bromination and chlorination of benzamide. One common method is the direct bromination of 6-chlorobenzamide using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from benzene. The benzene is first nitrated to form nitrobenzene, which is then reduced to aniline. The aniline undergoes acylation to form benzamide, followed by selective halogenation to introduce the bromine and chlorine atoms at the appropriate positions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, ammonia, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
Scientific Research Applications
2-Bromo-6-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: this compound is explored for its potential use in drug development. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
2-Bromo-6-fluorobenzamide: Similar structure with a fluorine atom instead of chlorine.
2-Chloro-6-bromobenzamide: Similar structure with reversed positions of bromine and chlorine.
2-Bromo-4-chlorobenzamide: Similar structure with chlorine at the 4 position instead of the 6 position.
Uniqueness: 2-Bromo-6-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms at the 2 and 6 positions, respectively, influences its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-6-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVPGKUGXMLYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879031 |
Source
|
Record name | 2-CHLORO-6-BROMOBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00879031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66073-53-8 |
Source
|
Record name | 2-CHLORO-6-BROMOBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00879031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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